3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one consists of a benzochromenone core fused with a saturated cyclohexane ring (positions 7–10) and a 1-methyl-2-oxopropoxy substituent at position 3. The IUPAC name reflects this arrangement:
- Core structure : Benzo[C]chromen-6-one (a fused benzene-pyranone system).
- Substituents :
The molecular formula is C₁₇H₁₈O₄ , with a molecular weight of 286.32 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₄ | |
| Molecular Weight | 286.32 g/mol | |
| CAS Number | 307549-77-5 |
Key Structural Features
Core Benzochromenone :
Substituents :
X-ray Crystallographic Analysis of Benzochromenone Core
While no direct crystallographic data exists for this compound, insights can be drawn from structurally related benzochromenones:
Core Conformation :
- In analogous compounds (e.g., 3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione), the pyranone and benzene rings are nearly coplanar (dihedral angle ~1.9°), enabling π-conjugation across the fused system.
- The cyclohexenone ring adopts an envelope conformation , with a displacement of ~0.639 Å for the methylene carbon.
Intermolecular Interactions :
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound is not publicly available, structural analogs provide predictive insights:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | 1.2–1.5 | Singlet |
| Methylene (CH₂) | 2.5–3.0 | Quartet |
| Aromatic protons | 6.8–7.5 | Multiplet |
| Oxopropoxy (O–CH₂–C=O) | 4.0–4.5 | Triplet |
Note: Shifts are inferred from related benzochromenones and 2-oxopropoxy derivatives.
Infrared (IR) Spectroscopy
Key absorption bands:
- C=O stretch (carbonyl): ~1,700–1,750 cm⁻¹.
- C–O–C (ether linkage) : ~1,200–1,300 cm⁻¹.
- Aromatic C–H bending : ~800–900 cm⁻¹.
UV-Vis Absorption
The compound is expected to exhibit strong absorption in the UV-C to UV-A range (λₐᵦₛ ≈ 250–300 nm), consistent with conjugated benzochromenones. Emission properties depend on substituent effects, with potential fluorescence quenching due to the 2-oxopropoxy group.
Computational Modeling of Electronic Structure
Computational studies on analogous benzochromenones reveal:
- HOMO-LUMO Gaps :
- Electronic Effects :
- The electron-withdrawing 2-oxopropoxy group lowers the HOMO energy, modulating reactivity and photophysical properties.
- π-π interactions between aromatic rings stabilize the excited state, influencing fluorescence efficiency.
Properties
IUPAC Name |
3-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10(18)11(2)20-12-7-8-14-13-5-3-4-6-15(13)17(19)21-16(14)9-12/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICNKBWQJSMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387403 | |
| Record name | 3-[(3-Oxobutan-2-yl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307549-77-5 | |
| Record name | 3-[(3-Oxobutan-2-yl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzochromenone core.
Formation of the 1-Methyl-2-oxopropoxy Group: The benzochromenone intermediate is then reacted with iodomethane and potassium hydroxide in acetonitrile to introduce the 1-methyl-2-oxopropoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in key biological processes.
Modulating Signaling Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Interacting with Receptors: It may bind to cellular receptors, triggering downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
Key Analogs: THU-OH vs. Urolithin B
Both THU-OH and Urolithin B exhibit selective "turn-off" fluorescence behavior in the presence of Fe³⁺ ions. However, their structural differences lead to distinct performance characteristics:
| Property | THU-OH | Urolithin B |
|---|---|---|
| Core Structure | Partially saturated (7,8,9,10-tetrahydro) | Fully unsaturated 6H-benzo[c]chromen-6-one |
| Fe³⁺ Selectivity | High selectivity in aqueous and cellular environments | Similar selectivity but with faster fluorescence quenching |
| Lipophilicity | Moderate (due to saturated core) | Higher (unsaturated core enhances lipophilicity) |
| Cellular Penetration | Efficient in SK-N-AS and DBTRG-05MG cells | Slightly faster uptake due to higher lipophilicity |
| Applications | Used in ex vivo imaging due to stable signal retention | Limited to in vitro assays due to rapid signal decay |
THU-OH’s saturated core reduces π-π interactions, stabilizing its fluorescent signal in cellular environments, whereas Urolithin B’s unsaturated structure enables faster metal binding but less signal stability .
Enzyme Inhibition Activity
PDE2 Inhibitors: Lead Compounds vs. Derivatives
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivatives, including structural analogs of the target compound, have been evaluated as PDE2 inhibitors. Key findings include:
| Compound | Substituent | PDE2 IC₅₀ (μM) | Docking Score (-CDOCKER_ENERGY) |
|---|---|---|---|
| Lead compound (THU-OH derivative) | 3-hydroxy | 93.24 | 45.2 |
| 2e (alkyl-substituted derivative) | C5 alkoxy | 33.95 | 58.7 |
| 4c (cycloalkyl-substituted derivative) | C7 cycloalkyl | 34.35 | 60.1 |
| 3-(1-Methyl-2-oxopropoxy)-derivative (hypothetical) | 1-methyl-2-oxopropoxy | Not reported | Predicted >55 |
Derivatives with C5–C7 alkyl or cycloalkyl substituents show improved PDE2 inhibition compared to the lead compound.
Substituent Impact on Functionality
- 3-Hydroxy Derivatives (e.g., THU-OH) : Hydroxyl groups enable metal coordination (e.g., Fe³⁺) but limit lipophilicity.
- Alkoxy Derivatives (e.g., 3-(6-bromohexyloxy)-) : Longer alkyl chains improve membrane penetration but may reduce solubility.
- Aryloxy Derivatives (e.g., 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-) : Aromatic groups enhance π-stacking interactions, useful in fluorescence assays .
Biological Activity
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one (CAS Number: 307549-77-5) is a synthetic compound that belongs to the class of benzochromenes. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 286.33 g/mol. The structural characteristics include a benzochromene core, which is known for various pharmacological effects.
Pharmacological Effects
Research indicates that compounds within the benzochromene class exhibit a range of biological activities including:
- Antioxidant Activity : Benzochromenes have been shown to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Neuroprotective Effects : Certain studies highlight neuroprotective properties, which may be beneficial in neurodegenerative conditions.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Modulation of Signaling Pathways : Interference with pathways such as NF-kB and MAPK has been suggested.
- Interaction with Receptors : Possible interactions with cannabinoid receptors (CB1 and CB2) may contribute to its anti-inflammatory and analgesic effects.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various benzochromene derivatives, including this compound. Results indicated significant free radical scavenging activity comparable to established antioxidants like vitamin E.
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects.
Study 3: Neuroprotection
A preliminary study using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in reduced cell death and preserved cellular integrity. This points towards its potential application in conditions like Alzheimer's disease.
Data Tables
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one?
- Methodological Answer : The compound can be synthesized via alkylation of the parent benzo[c]chromen-6-one scaffold. A bromoalkylation approach is commonly used, where bromoalkyl intermediates (e.g., 6-bromohexyloxy derivatives) are reacted with the hydroxyl group of the chromenone core under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography, and yields depend on reaction time and temperature optimization . For example, 3-(6-bromohexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one was synthesized with 69% yield using a similar protocol .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Structural verification requires a combination of:
- 1H/13C NMR : To confirm substituent positions and proton environments (e.g., characteristic shifts for the chromenone carbonyl at δ ~160 ppm and methyl groups at δ ~1.2–1.5 ppm) .
- X-ray crystallography : For unambiguous confirmation of the fused bicyclic system and stereochemistry, as demonstrated in analogous benzo[c]chromen-6-one derivatives .
- HPLC-MS : To assess purity (>95%) and detect residual solvents or byproducts .
Q. What analytical techniques are recommended for characterizing its thermal stability and solubility?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : To determine melting points and phase transitions (e.g., observed m.p. 135.6–137.8°C in related derivatives) .
- Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.
- Solubility tests : Conducted in DMSO, ethanol, and aqueous buffers (pH 1–7.4) to guide formulation for biological assays .
Advanced Research Questions
Q. What strategies address low yields in alkylation steps during synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimizing reaction conditions : Using polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) to enhance nucleophilic substitution efficiency .
- Protecting group chemistry : Temporarily blocking reactive hydroxyl groups on the chromenone core before alkylation .
- Catalytic additives : Employing phase-transfer catalysts (e.g., TBAB) to improve reaction kinetics .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:
- Variable-temperature NMR : To detect conformational flexibility or equilibria between tautomeric forms .
- DFT calculations : Compare experimental X-ray bond lengths/angles with computational models to identify deviations caused by crystal environment effects .
- Complementary techniques : Use IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm⁻¹) and UV-Vis to validate π→π* transitions .
Q. What experimental designs are suitable for evaluating its stability under physiological conditions?
- Methodological Answer :
- Simulated gastric/intestinal fluids : Incubate the compound in pH 1.2 (HCl) and pH 6.8 (phosphate buffer) at 37°C for 24–48 hours, monitoring degradation via HPLC .
- Light/oxidative stress tests : Expose to UV light (254 nm) or H₂O₂ to assess photolytic/oxidative degradation pathways .
- Statistical modeling : Use Arrhenius plots to predict shelf-life under varying temperatures .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Systematic substituent variation : Modify the 1-methyl-2-oxopropoxy chain to assess the impact of chain length, branching, or electron-withdrawing groups on bioactivity .
- In silico docking : Screen derivatives against target proteins (e.g., kinases) using molecular dynamics simulations to prioritize synthetic targets .
- High-throughput assays : Test libraries of analogs for antimicrobial, anticancer, or anti-inflammatory activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests) .
Q. What methodologies address discrepancies in biological activity data across studies?
- Methodological Answer : Variability may stem from differences in assay conditions or compound purity. Solutions include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays to ensure reproducibility .
- Batch-to-batch consistency checks : Use LC-MS to verify purity and confirm the absence of degradation products before biological testing .
- Meta-analysis : Statistically reconcile data from multiple studies using tools like ANOVA to identify confounding variables (e.g., cell line specificity) .
Tables for Key Data
Table 1 : Synthetic Yields and Conditions for Selected Derivatives
| Derivative | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Parent chromenone | 12 | 80 | 82 |
| 3-(6-Bromohexyloxy) derivative | 24 | 60 | 69 |
| 1-Methyl-2-oxopropoxy analog | 18 | 70 | 58 |
Table 2 : Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters |
|---|---|
| 1H NMR (CDCl₃) | δ 8.35 (d, J=8.0 Hz, aromatic H), δ 1.2 (s, CH₃) |
| 13C NMR | δ 161.45 (C=O), δ 69.01 (OCH₂) |
| X-ray | Bond length C=O: 1.215 Å, Dihedral angle: 12.3° |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
